2-Tetracosylbenzoic acid
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Overview
Description
2-Tetracosylbenzoic acid is a long-chain carboxylic acid with the molecular formula C31H54O2. It is a derivative of benzoic acid, where a tetracosyl group (a 24-carbon alkyl chain) is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetracosylbenzoic acid typically involves the esterification of benzoic acid derivatives followed by a reduction process. One common method is the Friedel-Crafts acylation of benzoic acid with tetracosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Tetracosylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl group can yield alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
2-Tetracosylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell membrane structure and function due to its long alkyl chain.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and coatings
Mechanism of Action
The mechanism of action of 2-Tetracosylbenzoic acid involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with a shorter alkyl chain.
Palmitic acid: A long-chain fatty acid with a 16-carbon alkyl chain.
Stearic acid: A long-chain fatty acid with an 18-carbon alkyl chain.
Uniqueness
2-Tetracosylbenzoic acid is unique due to its combination of a long alkyl chain and an aromatic carboxylic acid group. This structure imparts distinct physicochemical properties, such as higher melting point and hydrophobicity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
151677-78-0 |
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Molecular Formula |
C31H54O2 |
Molecular Weight |
458.8 g/mol |
IUPAC Name |
2-tetracosylbenzoic acid |
InChI |
InChI=1S/C31H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)31(32)33/h24-25,27-28H,2-23,26H2,1H3,(H,32,33) |
InChI Key |
KPZSYGRLGUVBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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